FLLL32
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FLLL32 is a cell-permeable analog of curcumin that inhibits JAK2-mediated phosphorylation of STAT3 on Tyr705 in cancer cells (IC50 = ~5 µM). It blocks signaling from IFN-α or IL-6 through JAK2/STAT3 and induces apoptosis in several types of cancer cells. This compound does not interfere with IFN-γ-induced STAT1 signaling and does not adversely affect the function or viability of immune cells. Through its effects on JAK2/STAT3 signaling, this compound enhances the chemo- and radiosensitivity of cancer cells.
This compound, a novel curcumin analogue, is a potent STAT3 inhibitor. This compound specifically reduced STAT3 phosphorylation at Tyr705 (pSTAT3) and induced apoptosis at micromolar amounts in human melanoma cell lines and primary melanoma cultures. This compound promoted loss of cell proliferation at lower concentrations than curcumin leading to caspase-3- dependent apoptosis. This compound may have potential for targeting multiple myeloma, glioblastoma, liver cancer, and colorectal cancer cells expressing constitutive STAT3 signaling.
科学研究应用
口腔癌治疗
FLLL32已被发现可诱导人口腔癌细胞发生caspase介导的凋亡细胞死亡 {svg_1}. 它抑制口腔癌细胞的活力,并增加细胞在G2/M期的比例 {svg_2}. This compound还增加裂解的caspase-3和血红素加氧酶-1 (HO-1)的表达,并激活凋亡相关分子机制中的蛋白质,例如caspase-8、caspase-9、caspase-3、PARP和丝裂原活化蛋白激酶 (MAPKs) {svg_3}. 它通过p38 MAPK信号通路诱导口腔癌细胞凋亡 {svg_4}.
骨肉瘤治疗
This compound已被证明可以降低STAT3 DNA结合活性及其表达,并在骨肉瘤细胞系中诱导凋亡 {svg_5}. 它促进细胞增殖的丧失,导致caspase-3依赖的凋亡,如PARP裂解和caspase 3/7活性增加所证明的 {svg_6}. 这可以通过用泛caspase抑制剂Z-VAD-FMK治疗来抑制 {svg_7}.
黑色素瘤治疗
This compound已被发现可以抑制黑色素瘤细胞的生长并诱导癌细胞凋亡 {svg_8}.
结肠癌治疗
作用机制
Target of Action
FLLL32, a synthetic analog of curcumin, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a transcription factor that plays a crucial role in tumor cell survival, proliferation, metastasis, and chemotherapy resistance . It is known to be constitutively activated in several types of cancer cells .
Mode of Action
This compound inhibits the phosphorylation of STAT3 at tyrosine residue 705 (Y705), which is a key step in the activation of STAT3 . This inhibition reduces STAT3 DNA binding activity and expression . This compound also selectively inhibits the induction of STAT3 phosphorylation by Interleukin-6 .
Biochemical Pathways
The inhibition of STAT3 by this compound affects several biochemical pathways. It leads to the downregulation of STAT3 transcriptional targets, including vascular endothelial growth factor (VEGF), survivin, and matrix metalloproteinase-2 (MMP2) . This compound also activates proteins such as caspase-8, caspase-9, caspase-3, PARP, and mitogen-activated protein kinases (MAPKs) in apoptosis-related molecular mechanisms .
Result of Action
This compound induces apoptosis in cancer cells . It promotes loss of cell proliferation leading to caspase-3-dependent apoptosis, as evidenced by PARP cleavage and increased caspase 3/7 activity . This results in the death of cancer cells .
生化分析
Biochemical Properties
FLLL32 plays a significant role in biochemical reactions by specifically targeting the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor that is constitutively activated in many cancers and is involved in tumor cell survival, proliferation, metastasis, and chemotherapy resistance . This compound inhibits STAT3 phosphorylation and DNA binding activity, leading to the downregulation of STAT3 target genes such as vascular endothelial growth factor (VEGF), survivin, and matrix metalloproteinase-2 (MMP2) . This inhibition results in the induction of apoptosis in cancer cells.
Cellular Effects
This compound has been shown to induce apoptosis in various cancer cell lines, including osteosarcoma, melanoma, and oral cancer cells . It reduces STAT3 phosphorylation and decreases the expression of STAT3 target genes, leading to caspase-dependent apoptosis . In melanoma cells, this compound specifically reduces STAT3 phosphorylation at Tyr705 and induces apoptosis at micromolar concentrations . Additionally, this compound does not adversely affect the function or viability of immune cells from normal donors .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting STAT3 phosphorylation and DNA binding activity . This inhibition leads to the downregulation of STAT3 target genes and the induction of apoptosis through the caspase pathway . This compound also activates proteins such as caspase-8, caspase-9, caspase-3, PARP, and mitogen-activated protein kinases (MAPKs) in apoptosis-related molecular mechanisms . The compound’s ability to inhibit STAT3 function and expression is partly mediated through the ubiquitin-proteasome pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that this compound decreases STAT3 DNA binding and promotes loss of cell proliferation at lower concentrations than curcumin . The compound induces caspase-3-dependent apoptosis, as evidenced by PARP cleavage and increased caspase 3/7 activity . These effects are observed within 12-24 hours of treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that significant increases in caspase 3/7 activity occur at 7.5 μM of this compound compared to curcumin at 10 μM . The compound exhibits dose-dependent antiparasitic activity against various Babesia species and Theileria equi . Additionally, this compound has been shown to ameliorate intestinal injury in a necrotizing enterocolitis model .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate apoptosis and cell proliferation. The compound activates the p38 MAPK signaling pathway, leading to the induction of caspase-dependent apoptosis . This compound also affects the expression of heme oxygenase-1 (HO-1) and other apoptosis-related proteins . These metabolic pathways contribute to the compound’s antitumor activity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound efficiently inhibits STAT3 phosphorylation and DNA binding activity in multiple myeloma, glioblastoma, liver cancer, and colorectal cancer cell lines . This compound selectively inhibits the induction of STAT3 phosphorylation by interleukin-6 but not STAT1 phosphorylation by interferon-gamma .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm, where it inhibits STAT3 phosphorylation and DNA binding activity . The compound’s ability to translocate to the nucleus and regulate gene expression is crucial for its antitumor activity. This compound’s localization and activity are influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
生物活性
FLLL32, a synthetic analog of curcumin, has garnered significant attention in the field of cancer research due to its potent biological activity, particularly its ability to inhibit the STAT3 signaling pathway. This article explores the various aspects of this compound's biological activity, including its mechanisms of action, effects on different cancer cell lines, and potential therapeutic applications.
This compound primarily exerts its biological effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is frequently activated in various cancers and is associated with tumor growth and survival. This compound has been shown to:
- Decrease STAT3 DNA Binding : this compound reduces the binding affinity of STAT3 to DNA, thereby inhibiting its transcriptional activity .
- Induce Apoptosis : The compound promotes apoptosis in cancer cells via caspase-dependent pathways. This is evidenced by increased levels of cleaved PARP and caspase-3 following treatment with this compound .
- Downregulate Oncogenic Factors : Treatment with this compound leads to decreased expression of several STAT3 target genes, including survivin, Bcl-xL, and cyclin D1, contributing to reduced cell proliferation and enhanced apoptosis .
Efficacy Against Cancer Cell Lines
This compound has demonstrated efficacy in various cancer types, including:
- Osteosarcoma (OSA) : In studies involving canine and human OSA cell lines, this compound was found to significantly inhibit cell proliferation and induce apoptosis more effectively than curcumin and other STAT3 inhibitors like Stattic and S3I-201 .
- Colorectal Cancer : this compound inhibited cell viability in colorectal cancer stem-like cells by targeting the STAT3 pathway. It suppressed tumorsphere formation and induced apoptosis in these cells .
- Rhabdomyosarcoma : Research showed that this compound inhibited growth in rhabdomyosarcoma cells by blocking IL-6-induced STAT3 phosphorylation, leading to reduced cell viability .
- Melanoma : Studies indicated that this compound induces apoptosis in melanoma cells through similar mechanisms involving STAT3 inhibition .
Antiparasitic Activity
Recent studies have also uncovered the antiparasitic properties of this compound against various Babesia species. In vitro assays demonstrated that this compound significantly inhibited the growth of Babesia bovis and other related pathogens in a dose-dependent manner. The compound's IC50 value against B. bovis was determined to be 9.57 μM . This expands the potential therapeutic applications of this compound beyond oncology.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Case Study on Osteosarcoma : A study involving OSA cell lines revealed that treatment with 10 μM this compound resulted in a significant reduction in cell viability (by approximately 70%) compared to untreated controls. The study also noted increased apoptosis markers such as cleaved caspase-3 .
- Colorectal Cancer Stem Cells : In a mouse model, administration of this compound resulted in a marked decrease in tumor growth derived from ALDH+/CD133+ colorectal cancer stem cells, demonstrating its potential as a therapeutic agent in targeting cancer stem cells .
Summary of Research Findings
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-31-22-12-8-20(18-24(22)33-3)10-14-26(29)28(16-6-5-7-17-28)27(30)15-11-21-9-13-23(32-2)25(19-21)34-4/h8-15,18-19H,5-7,16-17H2,1-4H3/b14-10+,15-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDROBVIYYEMDQ-WFYKWJGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2(CCCCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2(CCCCC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。